rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate
Description
rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[310]hexan-2-yl]methyl}carbamate is a chemical compound with a complex bicyclic structure
Properties
CAS No. |
2648902-31-0 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic ketone precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate: A similar compound with a different bicyclic structure.
tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate: Another isomer with slight structural variations.
Uniqueness
rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[310]hexan-2-yl]methyl}carbamate is unique due to its specific stereochemistry and the presence of a bicyclic ketone structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
